molecular formula C18H20O4 B5759458 2-tert-butyl-2-methyl-5-(3-phenyl-2-propen-1-ylidene)-1,3-dioxane-4,6-dione

2-tert-butyl-2-methyl-5-(3-phenyl-2-propen-1-ylidene)-1,3-dioxane-4,6-dione

Cat. No. B5759458
M. Wt: 300.3 g/mol
InChI Key: BABDLIBXIGKHBE-HBWDKNAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-butyl-2-methyl-5-(3-phenyl-2-propen-1-ylidene)-1,3-dioxane-4,6-dione, commonly known as MTT, is a yellow tetrazolium salt that is widely used in scientific research. It is a water-soluble compound that is commonly used to assess cell viability and proliferation. MTT is widely used in various fields of research, including cancer research, drug discovery, and toxicology.

Mechanism of Action

MTT is reduced by mitochondrial dehydrogenase enzymes to form a blue formazan product. The reduction of MTT is dependent on the metabolic activity of the cells. Living cells with active mitochondria reduce MTT to formazan, while dead or dying cells cannot reduce MTT. The amount of formazan product formed is proportional to the number of viable cells in the culture.
Biochemical and Physiological Effects:
MTT has no known biochemical or physiological effects on living cells. It is an inert compound that is not metabolized by cells. The reduction of MTT to formazan is a metabolic process that occurs in living cells with active mitochondria.

Advantages and Limitations for Lab Experiments

MTT is a widely used endpoint assay for cell viability and proliferation. It is a simple and reliable assay that can be performed using standard laboratory equipment. MTT is also a low-cost assay that can be used to screen large numbers of compounds. However, MTT has some limitations. It is a colorimetric assay that requires the use of a spectrophotometer, which can limit its use in some laboratories. In addition, MTT is dependent on the metabolic activity of cells and can give false-positive results in the presence of some compounds.

Future Directions

MTT is a widely used assay in scientific research, but there are some limitations to its use. Future research should focus on the development of new assays that can overcome these limitations. One possible direction is the development of assays that do not require the use of a spectrophotometer. Another direction is the development of assays that are less dependent on the metabolic activity of cells. In addition, future research should focus on the development of new compounds that can be used as endpoint assays for cell viability and proliferation.

Synthesis Methods

MTT is synthesized by the reaction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) with the electron carrier, NADH. The reaction is catalyzed by dehydrogenase enzymes present in the mitochondria of living cells. The reduction of MTT forms a blue formazan product that can be measured spectrophotometrically.

Scientific Research Applications

MTT is widely used in scientific research to assess cell viability and proliferation. It is commonly used as an endpoint assay to determine the effects of drugs, toxins, and other compounds on cell viability. MTT is also used to assess the cytotoxicity of various compounds and to screen for potential anticancer agents. In addition, MTT is used to evaluate the effects of radiation and other environmental stresses on cell viability.

properties

IUPAC Name

2-tert-butyl-2-methyl-5-[(E)-3-phenylprop-2-enylidene]-1,3-dioxane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-17(2,3)18(4)21-15(19)14(16(20)22-18)12-8-11-13-9-6-5-7-10-13/h5-12H,1-4H3/b11-8+,14-12?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABDLIBXIGKHBE-HBWDKNAJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CC=CC2=CC=CC=C2)C(=O)O1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC(=O)C(=C/C=C/C2=CC=CC=C2)C(=O)O1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.